molecular formula C13H24N2O2 B3059714 Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1194374-77-0

Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B3059714
CAS RN: 1194374-77-0
M. Wt: 240.34
InChI Key: YGDKCDSMRAWJHY-UHFFFAOYSA-N
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Description

Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the CAS Number: 1194374-77-0 . It has a molecular weight of 240.35 . The compound is stored in a refrigerator and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil-like substance stored at refrigerator temperatures . It has a molecular weight of 240.35 .

Scientific Research Applications

Synthesis and Conformational Analysis The compound tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has been utilized in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Fernandez et al. (2002) describe the synthesis of specific derivatives of this compound for use in peptide synthesis. Their conformational analyses, including NMR experiments and molecular modeling calculations, indicate the potential of these compounds as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Efficient Synthetic Routes Meyers et al. (2009) have developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This work highlights its utility as a versatile building block for further selective derivation, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Supramolecular Arrangements In the field of crystallography, Graus et al. (2010) have examined the relationship between molecular and crystal structure of derivatives including tert-butyl diazaspiro compounds. Their research contributes to understanding the influence of substituents on cyclohexane rings in supramolecular arrangements (Graus et al., 2010).

NMR Spectroscopy and Configuration Assignment Guerrero-Alvarez et al. (2004) have reported on the relative configuration of various diazaspiro compounds, including those with tert-butyl groups. Their research utilized NMR spectroscopy to analyze relative stereochemistry, contributing valuable insights to the field of organic chemistry (Guerrero-Alvarez et al., 2004).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDKCDSMRAWJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163744
Record name 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194374-77-0
Record name 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

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